4-(3-bromo-2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile
Overview
Description
4-(3-bromo-2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with a complex structure that includes a bromine atom, a fluorine atom, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum output.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromo-2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (for substitution), oxidizing agents (for oxidation), and reducing agents (for reduction). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives, while substitution reactions may introduce new functional groups into the phenyl ring .
Scientific Research Applications
4-(3-bromo-2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-bromo-2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-bromo-2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile include:
- This compound derivatives
- Other halogenated phenyl oxane compounds
- Fluorinated carbonitrile compounds
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and oxane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11BrFNO |
---|---|
Molecular Weight |
284.12 g/mol |
IUPAC Name |
4-(3-bromo-2-fluorophenyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C12H11BrFNO/c13-10-3-1-2-9(11(10)14)12(8-15)4-6-16-7-5-12/h1-3H,4-7H2 |
InChI Key |
OAIVRUZNVHQSPD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C#N)C2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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